molecular formula C13H25N3O B1404063 N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide CAS No. 1214265-81-2

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Cat. No.: B1404063
CAS No.: 1214265-81-2
M. Wt: 239.36 g/mol
InChI Key: WTJHMETYGMTLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methylpiperazin-1-yl)cyclohexyl]acetamide (CAS 1214265-81-2) is a high-purity chemical compound with a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol . This acetamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic use. The compound features a piperazine ring, a common nitrogen-containing heterocycle in medicinal chemistry. Nitrogen heterocycles are of great importance to life science and are present in over 60% of unique small-molecule drugs, underscoring their structural significance in drug discovery . This specific molecule has been identified in patent literature concerning triazole compounds that modulate HSP90 activity, suggesting its potential application as a building block or intermediate in the development of anti-cancer therapeutics . HSP90 (Heat Shock Protein 90) is a molecular chaperone that stabilizes numerous oncogenic proteins, making it a promising target for cancer treatment. Researchers can leverage this compound for exploring new synthetic pathways, investigating structure-activity relationships, and developing novel biologically active molecules. The product is strictly for research and further manufacturing applications and is not approved for human consumption.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(17)14-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h12-13H,3-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJHMETYGMTLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide typically involves the reaction of 4-methylpiperazine with cyclohexylamine, followed by acetylation. One common method involves refluxing 4-methylpiperazine with cyclohexylamine in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-[4-(4-methylpiperazin-1-yl)cyclohexyl]ethylamine.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its piperazine moiety is particularly useful in creating derivatives that may exhibit enhanced biological activities.
  • Reagent in Reactions : It is utilized as a reagent in various organic reactions, contributing to the development of new synthetic methodologies.

Biology

  • Antimicrobial Properties : Studies have indicated that N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide exhibits potential antimicrobial activities, making it a candidate for further investigation in the development of antibacterial agents.
  • Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting its potential use as an anti-inflammatory agent.

Medicine

  • Therapeutic Development : Research is ongoing into the therapeutic effects of this compound, particularly its ability to target specific biological pathways. It has been investigated for its role in drug development aimed at treating various diseases, including cancer and neurological disorders.
  • Clinical Applications : Although still under investigation, the compound's interactions with biological targets suggest it could play a role in developing new pharmacological agents.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting its potential use as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial mediators of inflammation. This suggests a mechanism through which the compound may exert its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) N-((1r,4r)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide ()
  • Structural Difference : The methyl group on piperazine is replaced with a cyclopropylmethyl group.
  • Altered receptor binding kinetics due to steric and electronic effects of the cyclopropyl group .
b) N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide ()
  • Structural Difference : A propyl chain replaces the methyl group on piperazine.
  • Impact :
    • Extended alkyl chain enhances lipophilicity (predicted molecular weight: 267.41 g/mol) compared to the parent compound (MW: ~267–452 g/mol in analogs).
    • May influence metabolic stability, as longer chains are prone to oxidative degradation .
c) N-(4-Methylcyclohexyl)-2-(piperazin-1-yl)acetamide ()
  • Structural Difference : The piperazine lacks the 4-methyl substitution.
  • Lower LogP (predicted ~1.35) compared to methyl-substituted analogs, balancing permeability and solubility .

Core Backbone Modifications

a) 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide ()
  • Structural Difference : Cyclohexyl is replaced with a phenyl ring.
  • Higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to aliphatic cyclohexyl .
b) ISRIB Analogs (e.g., ISRIB-A13, ISRIB-A14) ()
  • Structural Difference: Bifunctional acetamide groups and varied phenoxy substituents.
  • Chlorine substituents (e.g., ISRIB-A14) improve potency (86% yield) via electron-withdrawing effects .

Stereochemical Variations

a) (1R,4R)- and (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Derivatives ()
  • Structural Difference : Stereoisomeric configurations at the cyclohexyl core.
  • Impact :
    • Distinct 3D conformations alter receptor interactions. For example, (1R,4R)-configured Compound 37 (m/z 452 [M + H]+) showed higher spirocyclic stability than (1S,4S)-configured analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Yield (%) Purity (%)
N-[4-(4-Methylpiperazin-1-yl)cyclohexyl]acetamide ~267–452* ~1.35–2.10 ~58.2 35–54 98.1
N-((1r,4r)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide ~350.5 ~2.50 ~50.1 Not reported Not reported
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide 248.32 ~1.20 ~85.0 Not reported Not reported
ISRIB-A13 () 809.35 ~3.50 ~110.0 36 Not reported

*Varies by stereochemistry and substituents. Data compiled from .

Biological Activity

N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide, a compound with the molecular formula C13H25N3O, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and a cyclohexyl ring attached to an acetamide group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

This compound is believed to exert its biological effects through interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity. For instance, it has been noted for its potential to inhibit inflammatory processes by interacting with enzymes involved in these pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses, thereby showcasing anti-inflammatory properties.

1. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to inhibit TNFα-induced NF-κB activation, which is crucial in inflammatory responses .

3. Potential Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. It has been implicated in the modulation of cell cycle processes and apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Mechanism of ActionInhibition of inflammatory enzymes leading to reduced inflammation.
Anti-inflammatory EffectsInhibition of TNFα-induced NF-κB activation; potential for therapeutic applications in inflammatory diseases.
Anticancer PropertiesInduction of apoptosis and cell cycle arrest in cancer cell lines; further studies needed for validation.

Q & A

Q. Characterization :

  • Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
  • ¹H NMR : Critical for verifying stereochemistry and regioselectivity (e.g., δ 1.38 ppm for tert-butyl groups, δ 3.54 ppm for piperazine protons) .

Which analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass and molecular formula (e.g., m/z 452 [M + H]+ for final compounds) .
  • Multidimensional NMR (¹H, ¹³C, COSY, HSQC) : Resolves complex splitting patterns and assigns stereochemistry. For example, distinct cyclohexyl proton signals (δ 1.06–2.47 ppm) and piperazine methyl groups (δ 2.33 ppm) .
  • Polarimetry or Chiral HPLC : Validates enantiomeric purity in stereoisomeric intermediates (e.g., (1R,4R) vs. (1S,4S) configurations) .

How do stereochemical considerations influence the synthesis of this compound, and what methods validate enantiomeric purity?

Advanced
Stereochemistry is controlled via:

  • Chiral Precursors : Use of enantiopure dibenzylamino ketones (e.g., (1R,4R)- vs. (1S,4S)-configured starting materials) .
  • Stereoselective Reduction : NaHB(OAc)₃ selectively reduces ketones to trans-cyclohexylamines, preserving stereochemical integrity .

Q. Validation Methods :

  • X-ray Crystallography : Resolves absolute configuration (e.g., as shown in analogs like 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine) .
  • NOESY NMR : Detects spatial proximity of protons to confirm chair conformations in cyclohexyl-piperazine hybrids .

What experimental approaches can address contradictory data between mass spectrometry (MS) and nuclear magnetic resonance (NMR) during compound characterization?

Q. Advanced

  • Repeat Analysis : Ensure sample purity via recrystallization or HPLC to eliminate contaminants affecting MS/NMR signals.
  • Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions in MS to identify adducts or fragmentation anomalies .
  • 2D NMR Correlation : Use HSQC or HMBC to resolve ambiguous proton assignments (e.g., overlapping cyclohexyl signals) .
  • Alternative Ionization Methods : Employ ESI+ vs. APCI+ in MS to verify molecular ion consistency .

What methodologies are recommended for optimizing reaction conditions in multi-step syntheses involving sensitive functional groups (e.g., piperazine rings)?

Q. Advanced

  • Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) with BINAP ligands improve coupling efficiency in piperazine-containing intermediates .
  • Reducing Agent Selection : LiAlH₄ vs. milder agents (e.g., NaBH₄) to prevent over-reduction of piperazine rings .
  • Temperature Control : Low-temperature (−78°C) deprotection steps preserve acid-labile groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of polar intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.